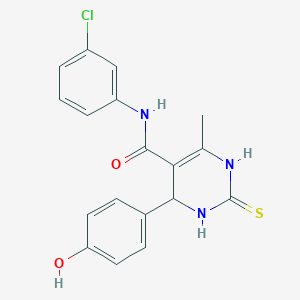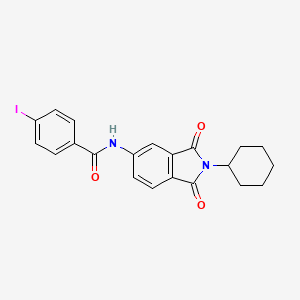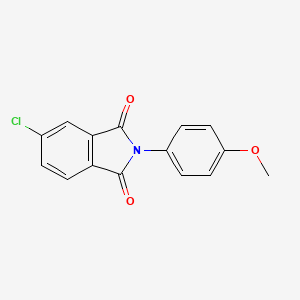
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It is a potent hallucinogen and has been the subject of scientific research for its potential therapeutic applications.
Mecanismo De Acción
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine acts primarily as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to modulate the activity of the default mode network in the brain, which is involved in self-referential thinking and emotional processing.
Biochemical and Physiological Effects
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine induces a range of psychedelic effects, including altered perception, thought, and mood. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and tremors. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase brain activity in regions associated with visual processing and emotional regulation, as well as to enhance connectivity between different brain networks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its long duration of action, and its potential therapeutic applications. However, it also has several limitations, including its illegal status in many countries, its potential for abuse and adverse effects, and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. These include further investigation of its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also a need for more studies on its mechanism of action and its effects on brain function and connectivity. Additionally, there is a need for more research on the safety and efficacy of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, as well as its potential for abuse and addiction. Finally, there is a need for the development of new synthetic methods for (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine that are more efficient and scalable.
Métodos De Síntesis
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized through several methods, including the reduction of 3,4,5-trimethoxyphenylacetone with aluminum amalgam or sodium borohydride, or the condensation of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. The purity and yield of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-5-6-8-15(13)12-19-11-14-9-16(20-2)18(22-4)17(10-14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBRTYPFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)


![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)


![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)